2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized . The yield was reported to be 65% .Scientific Research Applications
- Researchers have synthesized derivatives of this compound that combine thiazole and sulfonamide groups, both known for their antibacterial properties .
- Although not explicitly mentioned in the provided research, thiazole derivatives have been investigated for their anticancer activity .
- Compound 4, which possesses a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, shows potent inhibitory activity (MIC = 1.4 μM) against microorganisms .
- Previous research has investigated N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives for their in vitro antibacterial activity against various pathogens, including S. aureus, E. coli, P. aeruginosa, and S. typhi .
Antibacterial Activity
Anticancer Potential
Multitargeted Bioactivity
Other Biological Activities
properties
IUPAC Name |
2-nitro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5S3/c23-15(13-3-1-2-4-14(13)22(24)25)20-16(28)19-11-5-7-12(8-6-11)30(26,27)21-17-18-9-10-29-17/h1-10H,(H,18,21)(H2,19,20,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCZYPIWYYPWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide |
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